molecular formula C13H13ClN4O3 B10955010 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

Cat. No.: B10955010
M. Wt: 308.72 g/mol
InChI Key: BLHHUUSVTROZTI-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a nitrobenzamide moiety, and a chlorinated substituent. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using propyl halides in the presence of a base.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of benzamide derivatives using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazoles with various nucleophiles.

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. The presence of the nitro group and the pyrazole ring plays a crucial role in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-4-nitrobenzamide

InChI

InChI=1S/C13H13ClN4O3/c14-11-8-16-17(9-11)7-1-6-15-13(19)10-2-4-12(5-3-10)18(20)21/h2-5,8-9H,1,6-7H2,(H,15,19)

InChI Key

BLHHUUSVTROZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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